molecular formula C25H28N2O4S2 B2489084 Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate CAS No. 932464-04-5

Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

Cat. No. B2489084
CAS RN: 932464-04-5
M. Wt: 484.63
InChI Key: HIZGMYHLBATOIV-UHFFFAOYSA-N
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Description

Research in the field of heterocyclic compounds, particularly those involving piperazine derivatives, has been extensive due to their potential pharmacological activities. Piperazine sulfonamides and carboxylates, for example, have been synthesized and studied for their antimicrobial properties and receptor binding affinities, which gives a precedent for studying complex compounds like Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate.

Synthesis Analysis

The synthesis of related compounds often involves nucleophilic substitution reactions, Hantzsch synthesis, or connection reactions of thiadiazol with N-substituted piperazine. These methods could potentially be applied to the synthesis of the target compound by adjusting reactants and conditions to accommodate its specific functional groups and structure (Krishnamurthy et al., 2011) (Wu Qi, 2014).

Molecular Structure Analysis

For molecules containing piperazine and thiophene structures, density functional theory (DFT) and X-ray single crystal diffraction are valuable techniques for analyzing the molecular structure. These methods can provide insights into the conformational stability and electron distribution, which are critical for understanding the reactivity and interaction of the compound (Xiao et al., 2022).

Chemical Reactions and Properties

The reactivity of piperazine derivatives with secondary amines, leading to various substituted products, showcases the versatility of these compounds in forming new chemical structures. This reactivity can be pivotal in the design of molecules with tailored properties for specific applications (Vasileva et al., 2018).

Physical Properties Analysis

The solubility and chemical stability of ethyl thiophene sulfonamide derivatives have been studied, providing a basis for understanding the physical behavior of similar compounds in various environments. These properties are essential for predicting the compound's behavior in biological systems or in chemical processes (Chekanova et al., 2014).

Chemical Properties Analysis

Piperazine derivatives have shown diverse biological activities, which can be attributed to their chemical structure. The substitution pattern on the piperazine ring and its interactions with other functional groups within the molecule play a crucial role in determining its reactivity and potential as a pharmacological agent. Investigations into these aspects can provide insights into designing molecules with desired biological activities (Hu et al., 2001).

Scientific Research Applications

Antibacterial Agents

Compounds with structures similar to the queried chemical have been extensively studied for their antibacterial properties. Research by Matsumoto and Minami (1975) on pyrido(2,3-d)pyrimidine derivatives, including modifications through piperazine substitution, showed significant in vitro and in vivo activity against gram-negative bacteria, such as Pseudomonas aeruginosa. These findings suggest the potential for designing new antibacterial agents leveraging the structural motifs present in the compound of interest (Matsumoto & Minami, 1975).

Anticancer Activity

Mallesha et al. (2012) synthesized 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives, exhibiting antiproliferative effects against human cancer cell lines, including K562, Colo-205, MDA-MB 231, and IMR-32. This research highlights the compound's structural elements' potential in developing anticancer therapies (Mallesha et al., 2012).

Antimicrobial Agents

Krishnamurthy et al. (2011) explored novel 2-methyl-3-(2-(piperazin-1-yl)ethyl)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one derivatives for their antimicrobial efficacy. The study discovered potent inhibitory activity against both gram-positive and gram-negative bacteria, indicating the relevance of such compounds in addressing microbial resistance (Krishnamurthy et al., 2011).

properties

IUPAC Name

ethyl 3-[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl-4-phenylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N2O4S2/c1-4-31-25(28)23-24(22(17-32-23)20-10-6-5-7-11-20)33(29,30)26-13-14-27(19(3)16-26)21-12-8-9-18(2)15-21/h5-12,15,17,19H,4,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIZGMYHLBATOIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=CC=C2)S(=O)(=O)N3CCN(C(C3)C)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-{[3-methyl-4-(3-methylphenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate

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